Esculentin-1-OR3

Antimicrobial peptide MIC comparison Gram-negative bacteria

Esculentin-1-OR3 is a 46-amino-acid, C-terminally cyclized (Cys40–Cys46 disulfide) antimicrobial peptide (AMP) originally identified from the skin secretions of the Chinese odorous frog Odorrana andersonii. It belongs to the esculentin-1 family within the brevinin superfamily of amphibian host-defense peptides and exhibits broad-spectrum antibacterial and antifungal activity.

Molecular Formula
Molecular Weight
Cat. No. B1576683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1-OR3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1-OR3: A 46-Residue Cyclic Antimicrobial Peptide from Odorrana andersonii with Differentiated Anti-Gram-Negative Potency for Research and Industrial Procurement


Esculentin-1-OR3 is a 46-amino-acid, C-terminally cyclized (Cys40–Cys46 disulfide) antimicrobial peptide (AMP) originally identified from the skin secretions of the Chinese odorous frog Odorrana andersonii [1]. It belongs to the esculentin-1 family within the brevinin superfamily of amphibian host-defense peptides and exhibits broad-spectrum antibacterial and antifungal activity [2]. The peptide carries a net charge of +7 at neutral pH, distinguishing it physicochemically from several closely related esculentin-1 homologs, and has been the subject of rational engineering campaigns — including the development of the Aib10,18 variant — aimed at optimizing its therapeutic index for applications against multidrug-resistant (MDR) Gram-negative pathogens [3].

Why Esculentin-1-OR3 Cannot Be Interchanged with Esculentin-1-OR4, Esculentin-1-OA3, or Other In-Class AMPs: Evidence of Quantitative Divergence


Despite sharing the 46-residue esculentin-1 architecture and a conserved C-terminal disulfide clamp, Esculentin-1-OR3 exhibits quantitatively distinct antimicrobial potency, net charge, and structural features compared to its closest named homologs — including Esculentin-1-OR4, Esculentin-1-OR5, and Esculentin-1-OA3 — all characterized under identical assay conditions from the same original peptidomic study [1]. Measurable differences in minimum inhibitory concentration (MIC) against reference strains, combined with divergent physicochemical parameters (net charge +7 vs. +5 for OR4/OR5) and distinct sequence motifs, mean that substituting one esculentin-1 homolog for another without experimental verification introduces uncontrolled variability in antimicrobial outcome [2]. Furthermore, Esculentin-1-OR3 has been specifically validated for its dual-mode membrane disruption mechanism and its amenability to rational Aib-substitution engineering — properties that have not been demonstrated for OR4, OR5, or OA3 [3].

Esculentin-1-OR3 Quantitative Differentiation Evidence: Head-to-Head MIC, Physicochemical, Mechanistic, and Engineering Data vs. Closest Analogs


Esculentin-1-OR3 Demonstrates 1.56-Fold Greater Anti-E. coli Potency Than Its Closest Homolog Esculentin-1-OR4 Under Identical Assay Conditions

In standardized broth microdilution assays conducted within the same peptidomic study (Yang et al., 2012), Esculentin-1-OR3 exhibited an MIC of 5.5 µg/mL against Escherichia coli ATCC 25922, whereas Esculentin-1-OR4 — its closest sequence homolog differing by only 5 residues — showed an MIC of 8.6 µg/mL against the same strain [1][2]. This represents a 1.56-fold (approximately 36%) improvement in anti-E. coli potency. Both peptides share the same 46-residue length, C-terminal disulfide bridge, and source study methodology, isolating the observed potency difference to sequence-level divergence [3].

Antimicrobial peptide MIC comparison Gram-negative bacteria Escherichia coli Esculentin-1 family

Esculentin-1-OR3 Carries a Higher Net Cationic Charge (+7) Than OR4 and OR5 (+5), Predicting Enhanced Electrostatic Membrane Targeting

Physicochemical analysis reveals that Esculentin-1-OR3 possesses a net charge of +7 at neutral pH, derived from 10 basic residues (primarily Lys and Arg) balanced against 3 acidic residues [1]. In contrast, both Esculentin-1-OR4 and Esculentin-1-OR5 carry a net charge of +5, with 9 basic and 4 acidic residues each [2][3]. This +2 charge differential is a direct consequence of sequence divergence (e.g., OR3 retains a Lys at position 13 where OR4/OR5 have Glu, and OR3 has Arg at position 22 where OR4 has His). The higher cationic charge is predicted to enhance electrostatic attraction to anionic bacterial membrane components (lipopolysaccharides, lipoteichoic acids), a key determinant of AMP selectivity and initial binding kinetics [4].

Antimicrobial peptide Net charge Physicochemical property Structure-activity relationship Membrane interaction

Esculentin-1-OR3 Has a Validated Dual-Mode Membrane Disruption Mechanism Not Demonstrated for Closest Homologs OR4, OR5, or OA3

Mechanistic studies conducted as part of a dedicated doctoral thesis program at Queen's University Belfast demonstrated that Esculentin-1-OR3 kills Gram-negative bacteria through a sequential dual-mode mechanism: (i) initial permeabilization of the bacterial outer membrane, followed by (ii) depolarization of the cytoplasmic membrane [1]. This was validated against clinically relevant MDR pathogens including Pseudomonas aeruginosa and Acinetobacter baumannii. The rapid bactericidal activity was characterized mechanistically at the membrane level — a depth of characterization that has not been reported for Esculentin-1-OR4, Esculentin-1-OR5, or Esculentin-1-OA3 [2]. This mechanistic validation de-risks OR3 for applications where membrane-targeting mode of action is a critical experimental variable.

Antimicrobial peptide Mechanism of action Membrane permeabilization Pseudomonas aeruginosa Acinetobacter baumannii

Rational Engineering of Esculentin-1-OR3 Yielded the Aib10,18 Variant with Geometric Mean MIC of 4.92 µM Against MDR Strains and HC10 of 52.29 µM

The Esculentin-1-OR3 scaffold was subjected to rational peptide engineering at Queen's University Belfast, yielding seven truncated derivatives incorporating C-terminal amidation, α-aminoisobutyric acid (Aib) residues, and D-amino acid substitutions [1]. Among these, the variant designated Aib10,18 demonstrated a geometric mean MIC of 4.92 µM against a panel of MDR bacterial strains, along with significantly reduced hemolytic activity (HC10 = 52.29 µM) [2]. Time-kill kinetic assays revealed complete bacterial clearance within 5 minutes at 4×MIC concentrations. The Aib modifications also conferred enhanced resilience under physiological salt concentrations — directly addressing the susceptibility of wild-type OR3 to divalent cation inhibition and serum protease degradation [3]. No comparable engineering campaigns or optimized variants have been reported for Esculentin-1-OR4, OR5, or OA3.

Antimicrobial peptide engineering Aib substitution Therapeutic index Multidrug resistance Peptide optimization

Esculentin-1-OR3 Displays Intra-Species Sequence Divergence from Esculentin-1-OA3, Confirming Functional Diversification Within Odorrana andersonii

Both Esculentin-1-OR3 and Esculentin-1-OA3 were isolated from the same frog species, Odorrana andersonii, yet their mature peptide sequences differ at 17 out of 46 positions (63% identity), as confirmed by the original peptidomic study (Yang et al., 2012) [1][2]. Key differences include: OR3 carries Lys13, Arg22, Lys23, and Met29, whereas OA3 has Asp13, His22, Glu23, and Ile29 at the corresponding positions. These substitutions produce distinct physicochemical profiles: OR3 (net charge +7, Boman index -43.02) vs. OA3 (net charge +4 based on sequence analysis, higher hydrophobicity in the central helix). The functional consequence is reflected in differential MIC values — OA3 shows greater potency against S. aureus (MIC = 5.4 µg/mL vs. 11 µg/mL for OR3) but comparable anti-E. coli activity (MIC = 5.4 µg/mL vs. 5.5 µg/mL) [3], indicating that these co-existing peptides within the same host organism have undergone functional specialization.

Antimicrobial peptide Sequence alignment Intra-species diversity Odorrana andersonii Esculentin-1 family

Esculentin-1-OR3: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Gram-Negative-Selective Antibacterial Screening Programs Requiring Defined Baseline Potency Against E. coli and P. aeruginosa

Esculentin-1-OR3's 1.56-fold greater anti-E. coli potency compared to Esculentin-1-OR4 (MIC 5.5 vs. 8.6 µg/mL) [1], combined with its validated dual-mode membrane disruption activity against P. aeruginosa [2], positions OR3 as the preferred esculentin-1 homolog for Gram-negative-focused antibacterial screening cascades. Researchers quantifying dose-response relationships against Enterobacteriaceae or Pseudomonadaceae will benefit from OR3's lower MIC, which reduces the peptide mass required per assay well and may improve assay sensitivity at limiting concentrations.

Rational Peptide Engineering and SAR Studies Leveraging a Scaffold with Documented Optimization Trajectory

For medicinal chemistry and peptide engineering teams, Esculentin-1-OR3 is uniquely positioned among esculentin-1 homologs as the only family member with a published rational optimization campaign that produced the Aib10,18 variant (geometric mean MIC = 4.92 µM against MDR strains; HC10 = 52.29 µM; 5-minute sterilization at 4×MIC) [3]. This existing structure-activity relationship (SAR) data provides a validated starting point for further modifications — such as additional D-amino acid substitutions, PEGylation, or nanoparticle conjugation — and offers a comparative benchmark (wild-type vs. Aib10,18) against which new variants can be quantitatively assessed.

Cationic Antimicrobial Peptide Mechanistic Studies Utilizing OR3's Characterized Dual-Mode Membrane Disruption

Esculentin-1-OR3's experimentally validated sequential membrane disruption mechanism — outer membrane permeabilization followed by cytoplasmic membrane depolarization [2] — makes it a valuable tool compound for biophysical studies of AMP-membrane interactions. Unlike OR4, OR5, or OA3, for which no mechanistic data are available, OR3 offers a characterized functional profile that can serve as a positive control or reference compound in membrane permeabilization assays (e.g., SYTOX Green uptake, DiSC3(5) depolarization, or calcein leakage from liposomes) when investigating novel membrane-active peptides.

Intra-Species AMP Diversification Studies Using OR3 and OA3 as a Defined Comparative Pair from Odorrana andersonii

The co-occurrence of Esculentin-1-OR3 and Esculentin-1-OA3 in Odorrana andersonii skin secretions, with 63% sequence identity and divergent antimicrobial spectra (OR3 favoring Gram-negative potency; OA3 showing broader Gram-positive and antifungal activity) [4], provides an experimentally tractable comparative system for evolutionary and functional studies of host-defense peptide diversification. Researchers investigating how sequence divergence within a single host species drives functional specialization can use this OR3/OA3 pair as a defined model system with pre-existing MIC data for four reference strains.

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